molecular formula C12H12F5NO B2916728 Valeraldehyde-O-pentafluorophenylmethyl-oxime CAS No. 932710-56-0

Valeraldehyde-O-pentafluorophenylmethyl-oxime

Cat. No.: B2916728
CAS No.: 932710-56-0
M. Wt: 281.226
InChI Key: CQVUQQBKUBLHIZ-BLLMUTORSA-N
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Description

Valeraldehyde-O-pentafluorophenylmethyl-oxime is a specialized oxime derivative of valeraldehyde (pentanal), where the oxime functional group (-N-O-) is substituted with a pentafluorophenylmethyl moiety. Oximes are widely used as intermediates in organic synthesis, antidotes for organophosphate poisoning, and chiral ligands in catalysis . The pentafluorophenyl group may improve lipophilicity and resistance to metabolic degradation, though environmental persistence concerns similar to perfluoroalkyl substances (PFAS) must be considered .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUQQBKUBLHIZ-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-56-0
Record name 932710-56-0
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Chemical Reactions Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Valeraldehyde-O-pentafluorophenylmethyl-oxime is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Functional Groups Molecular Weight (g/mol) Key Substituents Applications
Valeraldehyde-O-pentafluorophenylmethyl-oxime Oxime, pentafluorophenylmethyl ~307 (estimated) C5H9-C(=N-O-C6F5CH2) Synthetic intermediates, potential pharmaceuticals
1-(4-Methoxy-phenyl)-ethanone oxime Oxime, methoxy ~165 (estimated) CH3-C(=N-O-C6H4-OCH3) Pharmaceutical reference standards
Perfluorooctanoic acid (PFOA) Carboxylic acid, perfluoroalkyl 414.07 CF3(CF2)6COOH Surfactants, industrial uses
Perfluorooctanesulfonamide (PFOSA) Sulfonamide, perfluoroalkyl 527.18 CF3(CF2)7SO2NH2 Firefighting foams, coatings

Key Observations:

  • Electron Effects: The pentafluorophenyl group in this compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in methoxy-phenyl oximes. This difference impacts nucleophilicity; fluorinated oximes may exhibit slower hydrolysis but greater stability under acidic conditions .
  • Lipophilicity: Fluorinated substituents (logP ~3–5 for PFAS) typically increase lipophilicity compared to methoxy analogs (logP ~1–2), enhancing membrane permeability but raising bioaccumulation concerns .

Biological Activity

Valeraldehyde-O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C12_{12}H12_{12}F5_5NO. It is primarily studied for its biological activities, including potential applications in medicinal chemistry and environmental science. This article will explore the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits several biological activities that may be attributed to its structural features. The presence of the oxime functional group is known to enhance the reactivity of aldehydes, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.

  • Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. The oxime group can interact with microbial enzymes, disrupting their function and leading to cell death.
  • Antioxidant Properties : The pentafluorophenyl group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways.

Pharmacological Properties

The pharmacological profile of this compound has been investigated in various studies:

  • In vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting a potential role as an anticancer agent. For instance, a study reported a significant reduction in cell viability in human cancer cell lines treated with the compound at specific concentrations .
  • Toxicity Assessment : Toxicity evaluations using zebrafish models indicated low systemic toxicity at therapeutic concentrations, supporting its potential use in drug formulations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits microbial growth through enzyme interaction
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells
Low ToxicityMinimal toxicity observed in zebrafish models

Case Study 1: Anticancer Activity

A study conducted on various derivatives of aldehydes, including this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the induction of apoptosis via the caspase pathway. The study utilized human colorectal cancer cell lines (HT29) and reported a dose-dependent decrease in cell viability when treated with increasing concentrations of the compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this oxime derivative against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Research Findings

Recent research highlights the versatility of this compound in various applications:

  • Environmental Impact : Studies have explored its potential as a volatile organic compound (VOC) in atmospheric chemistry, emphasizing its role in marine environments and its interactions with other atmospheric constituents .
  • Analytical Applications : This compound has been utilized in gas chromatography-mass spectrometry (GC-MS) for detecting aldehydes and ketones in environmental samples, showcasing its utility beyond biological applications .

Q & A

Q. What are the recommended synthetic routes for Valeraldehyde-O-pentafluorophenylmethyl-oxime, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between valeraldehyde and pentafluorophenylmethyl-hydroxylamine. Optimize yield by varying solvents (e.g., anhydrous THF or dichloromethane), temperature (0–25°C), and catalysts (e.g., acetic acid or Lewis acids). Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel. Design of Experiments (DOE) can systematically evaluate parameter interactions. For purity assessment, combine NMR (19F NMR for fluorinated groups) and mass spectrometry .

Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use 19F NMR to resolve signals from the pentafluorophenyl group (chemical shifts ~-140 to -160 ppm). Pair with 1H/13C NMR to confirm oxime proton (≈8–10 ppm) and aliphatic chain integrity. FTIR can validate C=N stretching (≈1640 cm⁻¹). Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS). Note: Fluorinated compounds may require deuterated solvents to avoid signal splitting .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation and hydrolysis. Conduct stability studies under varying humidity (using desiccants) and temperatures. Degradation products can be tracked via periodic HPLC analysis. Safety data indicate no significant PBT/vPvB risks at concentrations <0.1%, but avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies can be employed to investigate the electronic effects of the pentafluorophenyl group on the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform comparative studies with non-fluorinated analogs using kinetic profiling (e.g., reaction rate constants via UV-Vis spectroscopy) and computational tools (DFT for frontier molecular orbital analysis). Electrochemical methods (cyclic voltammetry) can quantify electron-withdrawing effects. Pair with X-ray crystallography to correlate electronic structure with geometric parameters .

Q. How can computational chemistry tools be utilized to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding affinities with enzymes or receptors. Validate predictions via Molecular Dynamics (MD) simulations (GROMACS) to assess stability. Combine with QSAR models to predict toxicity or bioactivity. Cross-reference results with in vitro assays (e.g., enzyme inhibition studies) to confirm computational findings .

Q. What approaches are effective in reconciling conflicting data regarding the environmental degradation pathways of this compound across different studies?

  • Methodological Answer : Conduct controlled photolysis/hydrolysis experiments under standardized OECD guidelines (e.g., pH 4–9, UV light exposure). Use isotopically labeled compounds (e.g., 13C/18O) to track degradation intermediates via LC-MS. Perform meta-analyses of existing literature to identify variables (e.g., microbial activity, organic matter content) causing discrepancies. Environmental persistence claims should align with regulatory thresholds (e.g., <0.1% PBT/vPvB components) .

Q. How can researchers design experiments to resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Employ isotopic labeling (e.g., 15N in the oxime group) to trace mechanistic pathways. Use stopped-flow NMR or time-resolved spectroscopy to capture transient intermediates. Compare results with computational transition state models (Gaussian, ORCA). Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent purity, trace metal contaminants) .

Methodological Frameworks for Rigorous Research

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure toxicity studies comply with OECD guidelines .
  • Data Analysis : Leverage tools like WolframAlpha for regression analysis or spectral deconvolution. Use R/Python for statistical validation of reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.